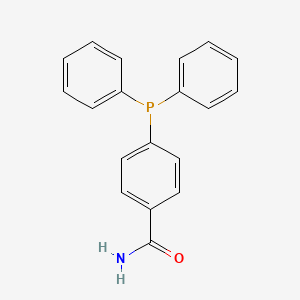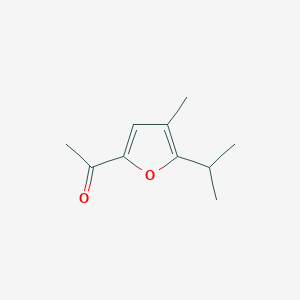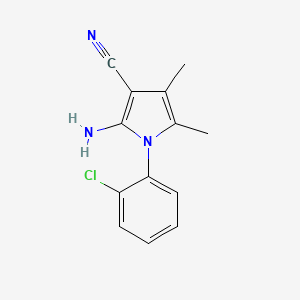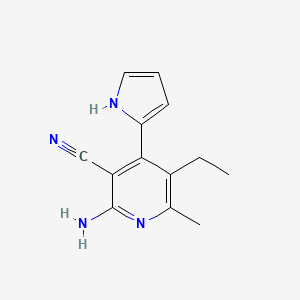
4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine and a suitable aromatic compound.
Alkyne Formation: The phenylbutynyl group can be synthesized through Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Triazole Ring Formation: The final step involves the cyclization of the intermediate compounds to form the triazole ring. This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into simpler ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.
科学的研究の応用
4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can interact with metal ions or other functional groups, affecting the overall biochemical pathways.
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: Another brominated aromatic compound with different functional groups.
4-Bromobiphenyl: A simpler brominated biphenyl compound.
4-Bromophenol: A brominated phenol with hydroxyl functionality.
Uniqueness
4-(1-(4-Bromophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole is unique due to its combination of a triazole ring with bromophenyl and phenylbutynyl groups. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
88557-72-6 |
|---|---|
分子式 |
C18H14BrN3 |
分子量 |
352.2 g/mol |
IUPAC名 |
4-[1-(4-bromophenyl)-1-phenylbut-3-ynyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H14BrN3/c1-2-12-18(22-13-20-21-14-22,15-6-4-3-5-7-15)16-8-10-17(19)11-9-16/h1,3-11,13-14H,12H2 |
InChIキー |
MJYXVFCMEJFIRQ-UHFFFAOYSA-N |
正規SMILES |
C#CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)N3C=NN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891260.png)

![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)

![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)







